molecular formula C25H41N3O3 B12414588 tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate

tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate

Cat. No.: B12414588
M. Wt: 431.6 g/mol
InChI Key: JMGJUKFNNBPWKP-GOTSBHOMSA-N
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Description

tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenyl ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl carbamate as a protecting group for amines. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4

    Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)

    Solvents: Dichloromethane, methanol, ethanol

    Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, binding to active sites and altering the function of enzymes. The piperidine moiety may play a role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protecting group properties.

    N-Boc-piperidine: Another compound with a piperidine moiety and tert-butyl carbamate group.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A related compound with a boronate ester group.

Uniqueness

tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate is unique due to its complex structure, which includes multiple functional groups and a chiral center

Properties

Molecular Formula

C25H41N3O3

Molecular Weight

431.6 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate

InChI

InChI=1S/C25H41N3O3/c1-25(2,3)31-24(30)26-22(18-20-10-6-4-7-11-20)23(29)19-27-16-12-21(13-17-27)28-14-8-5-9-15-28/h4,6-7,10-11,21-23,29H,5,8-9,12-19H2,1-3H3,(H,26,30)/t22-,23-/m0/s1

InChI Key

JMGJUKFNNBPWKP-GOTSBHOMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN2CCC(CC2)N3CCCCC3)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2)N3CCCCC3)O

Origin of Product

United States

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